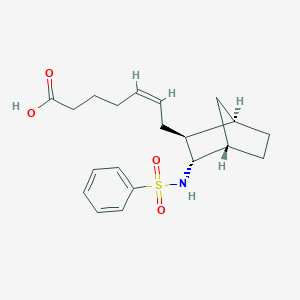
Domitroban
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Domitroban is a phenylsulfonylaminobicycloheptenoic acid derivative. It is known for its role as a thromboxane A2 receptor antagonist. This compound has been explored for its potential as an antiasthmatic and cerebroprotective drug. Additionally, it has shown promise in inhibiting proteinuria in animal models of renal injury .
Métodos De Preparación
The synthesis of Domitroban involves several steps:
Alkylation: Bicyclo[2.2.1]heptan-2-one is alkylated with allyl bromide and butyllithium in tetrahydrofuran to produce exo-3-allylbicyclo[2.2.1]heptan-2-one.
Oxime Formation: The resulting compound is reacted with hydroxylamine to form the corresponding oxime.
Reduction: The oxime is reduced using lithium aluminum hydride in tetrahydrofuran to yield 3-exo-allylbicyclo[2.2.1]heptan-2-endo-amine.
Acylation: This amine is acylated with benzyloxycarbonyl chloride in the presence of pyridine in dichloromethane to form a carbamic ester.
Epoxidation and Oxidation: The carbamic ester undergoes epoxidation with m-chloroperbenzoic acid in dichloromethane, followed by oxidation with periodic acid to produce an aldehyde.
Wittig Condensation: The aldehyde is subjected to Wittig condensation with 4-carboxybutyl triphenylphosphonium bromide in the presence of sodium hydride in dimethyl sulfoxide, followed by methylation with diazomethane to form a methyl ester.
Deprotection and Acylation: The methyl ester is deprotected with trifluoroacetic acid to yield a free amino ester, which is then acylated with benzenesulfonyl chloride to form a sulfonamide ester.
Análisis De Reacciones Químicas
Domitroban undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at various positions on the bicycloheptane ring.
Epoxidation: The compound can undergo epoxidation to form epoxides, which can be further transformed into other functional groups.
Common reagents used in these reactions include lithium aluminum hydride, m-chloroperbenzoic acid, periodic acid, and benzenesulfonyl chloride. The major products formed from these reactions are various derivatives of this compound with modified functional groups.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying thromboxane A2 receptor antagonists.
Biology: The compound has been explored for its effects on cytokine synthesis and its potential to inhibit proteinuria in animal models.
Medicine: Domitroban has shown promise as an antiasthmatic and cerebroprotective drug. .
Mecanismo De Acción
Domitroban exerts its effects by antagonizing the thromboxane A2 receptor. This receptor is involved in various physiological processes, including platelet aggregation and vasoconstriction. By blocking this receptor, this compound inhibits the actions of thromboxane A2, leading to reduced platelet aggregation and vasodilation. This mechanism makes it a potential therapeutic agent for conditions such as asthma, allergic rhinitis, and cerebrovascular diseases .
Comparación Con Compuestos Similares
Domitroban is unique among thromboxane A2 receptor antagonists due to its specific chemical structure and potent activity. Similar compounds include:
Ramatroban: Another thromboxane A2 receptor antagonist with similar applications but different chemical structure.
OKY-046: A thromboxane A2 synthase inhibitor that also affects thromboxane A2-mediated processes but through a different mechanism.
SQ29548: A standard thromboxane A2 receptor antagonist used in research
This compound’s unique bicycloheptane structure and potent activity distinguish it from these similar compounds, making it a valuable tool for studying thromboxane A2 receptor-mediated processes.
Propiedades
Número CAS |
115266-92-7 |
|---|---|
Fórmula molecular |
C20H27NO4S |
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
(Z)-7-[(1R,2S,3S,4S)-3-(benzenesulfonamido)-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H27NO4S/c22-19(23)11-7-2-1-6-10-18-15-12-13-16(14-15)20(18)21-26(24,25)17-8-4-3-5-9-17/h1,3-6,8-9,15-16,18,20-21H,2,7,10-14H2,(H,22,23)/b6-1-/t15-,16+,18+,20+/m1/s1 |
Clave InChI |
PWTCIBWRMQFJBC-ZEMKZVSASA-N |
SMILES isomérico |
C1C[C@H]2C[C@@H]1[C@@H]([C@H]2NS(=O)(=O)C3=CC=CC=C3)C/C=C\CCCC(=O)O |
SMILES |
C1CC2CC1C(C2NS(=O)(=O)C3=CC=CC=C3)CC=CCCCC(=O)O |
SMILES canónico |
C1CC2CC1C(C2NS(=O)(=O)C3=CC=CC=C3)CC=CCCCC(=O)O |
Otros números CAS |
115266-92-7 |
Sinónimos |
5,7-(3-phenylsulfonylamino(2.2.1)bicyclohept-2-yl)heptenoic acid calcium 5,7-(3-phenylsulfonylaminobicyclo(2.2.1)hept-2-yl)-5-heptenoate hydrate S 145 S 145, (+-)-isomer S 145, (-)-isomer S 145, (1alpha,2alpha(Z),3alpha,4alpha)-isomer S 145, (1alpha,2alpha(Z),3beta,4alpha)-isomer S 145, 1R-(1alpha,2beta(Z),3alpha,4alpha)-isomer S 145, 1R-(1alpha,2beta(Z),3beta,4alpha)-isomer S-145 S-1452 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



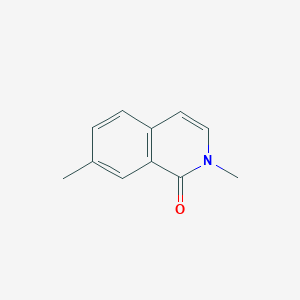


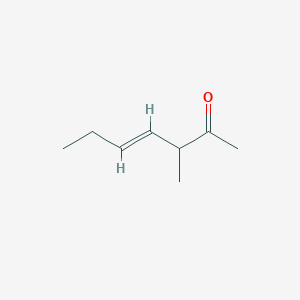
![3-[[(7R,10R,13S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-yl]sulfanyl]propanoic acid](/img/structure/B54835.png)

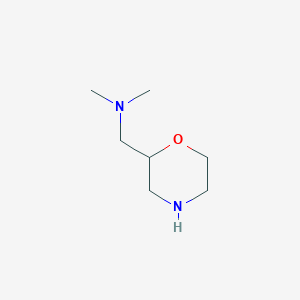
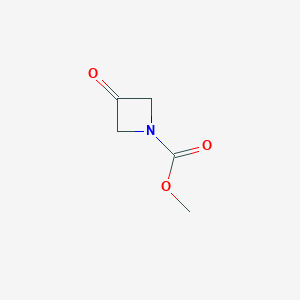
![[4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B54842.png)

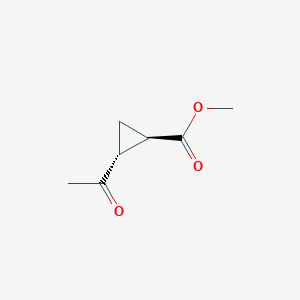
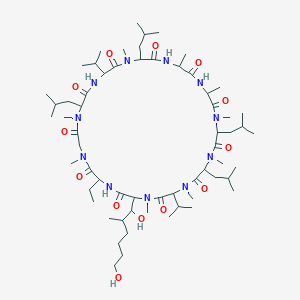
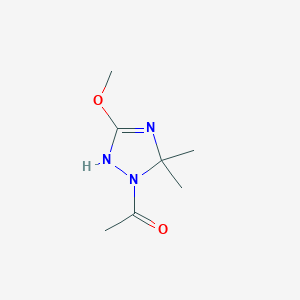
![4-Methylbenzenesulfonate;4-methylbenzenesulfonic acid;2-[[4-[2-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)ethenyl]phenyl]methylideneamino]guanidine](/img/structure/B54858.png)